N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine
Description
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine is a synthetic organic compound characterized by its unique structure, which includes a brominated aromatic ring and a thiadiazole moiety
Properties
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S/c1-4-12-16-17-13(20-12)15-7-8-5-10(18-2)11(19-3)6-9(8)14/h5-6H,4,7H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQGCSGDWLRWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NCC2=CC(=C(C=C2Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine typically involves multiple steps:
Bromination: The starting material, 4,5-dimethoxybenzyl alcohol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4,5-dimethoxybenzyl bromide.
Formation of Thiadiazole: The brominated intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. This step often requires heating and the use of a dehydrating agent like phosphorus oxychloride (POCl3).
Final Coupling: The final step involves coupling the thiadiazole intermediate with an ethylamine derivative under basic conditions, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and automated systems for the coupling reactions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Research is ongoing to explore these possibilities and to optimize the compound’s efficacy and safety.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, for applications in electronics or imaging.
Mechanism of Action
The mechanism by which N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine exerts its effects is likely related to its ability to interact with specific molecular targets. The brominated aromatic ring and thiadiazole moiety can engage in various interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, with proteins, nucleic acids, or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chloro-4,5-dimethoxyphenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine: Similar structure but with a chlorine atom instead of bromine.
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-5-methyl-1,3,4-thiadiazol-2-amine: Similar structure but with a methyl group instead of an ethyl group on the thiadiazole ring.
Uniqueness
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine is unique due to the combination of its brominated aromatic ring and the ethyl-substituted thiadiazole moiety. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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